molecular formula C15H16N2O4S B5764241 N-benzyl-N-ethyl-4-nitrobenzenesulfonamide

N-benzyl-N-ethyl-4-nitrobenzenesulfonamide

Cat. No. B5764241
M. Wt: 320.4 g/mol
InChI Key: BXKYWLZPCZKQHS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-benzyl-N-ethyl-4-nitrobenzenesulfonamide, also known as BENsulfuron-methyl, is a herbicide used to control weeds in rice paddies, sugarcane fields, and cornfields. It belongs to the sulfonylurea family of herbicides and is known for its high efficacy and low toxicity.

Mechanism of Action

N-benzyl-N-ethyl-4-nitrobenzenesulfonamidemethyl works by inhibiting the biosynthesis of branched-chain amino acids in plants, leading to their death. It targets the acetolactate synthase enzyme, which is essential for the production of these amino acids.
Biochemical and Physiological Effects:
N-benzyl-N-ethyl-4-nitrobenzenesulfonamidemethyl has been found to have low toxicity to mammals and other non-target organisms. It is rapidly metabolized and eliminated from the body, with no adverse effects observed at typical application rates.

Advantages and Limitations for Lab Experiments

N-benzyl-N-ethyl-4-nitrobenzenesulfonamidemethyl is a valuable tool in laboratory experiments aimed at studying plant physiology and biochemistry. Its high efficacy and low toxicity make it a preferred choice for weed control in agricultural fields.
However, its use is limited by the development of herbicide-resistant weed species, which can reduce its effectiveness. Additionally, it is not recommended for use in wetland areas due to the potential for environmental contamination.

Future Directions

Future research on N-benzyl-N-ethyl-4-nitrobenzenesulfonamidemethyl could focus on developing new formulations and application methods to enhance its efficacy and reduce the risk of herbicide resistance. Additionally, studies could be conducted to investigate its potential use in other crops and agricultural systems.

Synthesis Methods

N-benzyl-N-ethyl-4-nitrobenzenesulfonamidemethyl is synthesized by reacting N-ethyl-N-(methanesulfonyl)-benzenesulfonamide with benzyl chloride in the presence of a base. The resulting product is then nitrated with a mixture of nitric and sulfuric acid to obtain N-benzyl-N-ethyl-4-nitrobenzenesulfonamide.

Scientific Research Applications

N-benzyl-N-ethyl-4-nitrobenzenesulfonamidemethyl has been extensively studied for its herbicidal properties and has been found to be effective against a wide range of weed species. It is commonly used in combination with other herbicides to enhance its efficacy.

properties

IUPAC Name

N-benzyl-N-ethyl-4-nitrobenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O4S/c1-2-16(12-13-6-4-3-5-7-13)22(20,21)15-10-8-14(9-11-15)17(18)19/h3-11H,2,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXKYWLZPCZKQHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-benzyl-N-ethyl-4-nitrobenzenesulfonamide

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